1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Overview
Description
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxazolidine and piperazine ring. This compound has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: Similar structure with a methyl group substitution.
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride: Similar structure with a benzyl group substitution and hydrochloride salt form
Uniqueness
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a scaffold for the synthesis of various derivatives makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
1-oxa-3,9-diazaspiro[4.6]undecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXGJPUSCAJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.